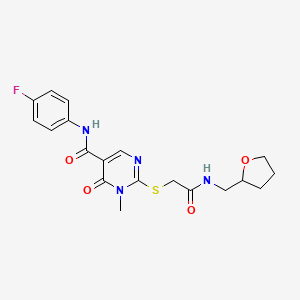

N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4S/c1-24-18(27)15(17(26)23-13-6-4-12(20)5-7-13)10-22-19(24)29-11-16(25)21-9-14-3-2-8-28-14/h4-7,10,14H,2-3,8-9,11H2,1H3,(H,21,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCVKTPJAHVUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)NCC2CCCO2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (CAS Number: 894030-32-1) is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 481.5 g/mol |

| Structure | Chemical Structure |

Biological Activity

The biological activity of this compound is primarily linked to its structural components that allow it to interact with various biological targets. Research indicates that derivatives of pyrimidine compounds like this one exhibit a range of pharmacological effects including:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

- Antimicrobial Properties : There is evidence that related compounds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The presence of specific functional groups in the structure enhances this activity .

- Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : Certain modifications in the structure have been linked to neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .

The mechanisms through which N-(4-fluorophenyl)-1-methyl-6-oxo compounds exert their biological effects can vary:

- Inhibition of Enzymes : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX).

- Receptor Interaction : Some compounds exhibit affinity for various receptors, including those involved in neurotransmission and immune responses, thereby modulating physiological processes.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Testing :

- Neuroprotective Studies :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrimidine structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, pyrimidine derivatives have shown efficacy against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The interaction of these compounds with CDK4/6 has been documented to lead to selective inhibition, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, similar to other pyrimidine derivatives that have been shown to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that certain pyrimidine derivatives can significantly suppress COX-2 activity, which is often elevated in inflammatory conditions . This suggests that N-(4-fluorophenyl)-1-methyl-6-oxo might also possess similar anti-inflammatory properties.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including multi-step reactions involving key intermediates like tetrahydrofuran derivatives and thio-containing moieties. Recent studies have highlighted green chemistry approaches for synthesizing related pyrimidine compounds, emphasizing cost-effectiveness and environmental sustainability .

Structure–Activity Relationships (SARs)

Understanding the SARs is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring and modifications of the fluorophenyl group can significantly influence biological activity. For example, the presence of electron-withdrawing groups such as fluorine has been linked to enhanced binding affinity to target proteins involved in cancer progression .

Inhibitory Potential Against Specific Targets

A study investigating the inhibitory potential of various pyrimidine derivatives against SARS-CoV-2 protease demonstrated that modifications similar to those in N-(4-fluorophenyl)-1-methyl-6-oxo could enhance antiviral activity through improved binding interactions . This highlights the versatility of such compounds beyond traditional applications.

Comparative Analysis with Other Compounds

A comparative analysis with other known anti-inflammatory agents revealed that certain derivatives exhibited IC50 values comparable to established drugs like celecoxib, suggesting that N-(4-fluorophenyl)-1-methyl-6-oxo could be developed further as an effective therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with three analogs:

*Estimated based on structural similarity to analogs.

Structural and Functional Insights

- Target vs. Analog 1: The replacement of the THF-methylamino group with a 3-acetylphenylamino moiety (Analog 1) introduces a planar aromatic system, which may favor π-π stacking in hydrophobic binding pockets.

- Target vs. Analog 2: The 3,4-dimethylphenyl group in Analog 2 increases steric bulk and lipophilicity, likely reducing aqueous solubility but enhancing passive diffusion across membranes. The shared THF-methylamino group in both compounds suggests comparable solubility profiles for this region .

- Target vs. Analog 3: Analog 3’s 5-hydroxyl group introduces polarity, which may limit blood-brain barrier penetration but improve solubility. The 1-amino-1-methylethyl substituent could act as a hydrogen bond donor, contrasting with the target’s thioether linkage .

Research Findings and Limitations

- Key Trends: Fluorine Substitution: The 4-fluorophenyl group in the target and Analog 1/3 is associated with improved metabolic stability and target binding, a common strategy in drug design . THF-Methylamino Group: This substituent balances solubility and steric effects, as seen in the target and Analog 2, contrasting with the more lipophilic dimethylphenyl (Analog 2) or acetylphenyl (Analog 1) groups .

- Gaps in Data: No direct biological activity or pharmacokinetic data are available for the target compound. Comparative studies on potency, selectivity, or toxicity are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves multi-step condensation reactions. A common approach is to couple the pyrimidine core (e.g., 1-methyl-6-oxo-1,6-dihydropyrimidine) with thioether-linked substituents via nucleophilic substitution. Evidence from structurally analogous pyrimidines suggests using reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to facilitate thiol-thione exchange reactions . For optimization, employ Design of Experiments (DoE) to test variables like temperature (80–120°C), molar ratios (1:1.2–1.5), and reaction time (12–24 hrs). Monitor progress via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to assess purity (>95%). Confirm structure via 1H/13C NMR (key signals: δ ~8.1 ppm for pyrimidine protons, δ ~3.5–4.0 ppm for tetrahydrofuran methylene groups) and HRMS (ESI+ mode) . For crystalline samples, X-ray diffraction (as in ) resolves bond angles and stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize assays based on structural analogs (e.g., thiazolo[3,2-a]pyrimidines in ). Test enzyme inhibition (kinase or protease targets) via fluorometric assays or cell viability (MTT assay) in cancer/immune cell lines. Use dose-response curves (IC50) and compare to reference inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions between the compound and target proteins (e.g., kinases). Use DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and predict electronic properties (HOMO-LUMO gaps) . Apply QSAR models to correlate substituent effects (e.g., fluorine position, tetrahydrofuran bulk) with activity .

Q. What strategies resolve contradictions in reported biological data for structurally related compounds?

- Methodology : Conduct meta-analysis of literature (e.g., vs. 14) to identify variables like assay conditions (pH, serum concentration) or cell line specificity. Replicate conflicting studies under standardized protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be experimentally verified?

- Methodology : Use isotopic labeling (e.g., 34S) to track sulfur transfer pathways. Monitor intermediates via LC-MS/MS or in situ IR spectroscopy (C=O and S-H stretches). For mechanistic clarity, employ kinetic isotope effect (KIE) studies or DFT-based transition state analysis .

Q. What advanced techniques characterize degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.